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carbaldehyde

Cat. No.: B076496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for the validation of the

chemical structure of 5-(3-Nitrophenyl)furan-2-carbaldehyde. To ensure the identity and

purity of this compound, a multi-technique approach is essential.[1] This document outlines the

expected outcomes from key analytical methods and compares them with plausible data for

structurally similar alternatives.

Structural Confirmation: A Multi-faceted Approach
The definitive identification of a small molecule like 5-(3-Nitrophenyl)furan-2-carbaldehyde,

with the molecular formula C₁₁H₇NO₄ and a molecular weight of 217.18 g/mol , relies on the

combined interpretation of data from several spectroscopic and chromatographic techniques.[2]

[3] These methods provide complementary information about the molecule's connectivity,

functional groups, and overall purity.

Comparative Analytical Data
The following table summarizes the expected analytical data for 5-(3-Nitrophenyl)furan-2-
carbaldehyde and two common structural analogs, 5-(4-Nitrophenyl)furan-2-carbaldehyde and
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5-Phenylfuran-2-carbaldehyde. This comparative data is crucial for unambiguous identification

and for distinguishing between these closely related compounds.

Analytical Technique

5-(3-

Nitrophenyl)furan-2-

carbaldehyde

5-(4-

Nitrophenyl)furan-2-

carbaldehyde

5-Phenylfuran-2-

carbaldehyde

¹H NMR (400 MHz,

CDCl₃) δ (ppm)

9.68 (s, 1H, CHO),

8.45 (t, J=2.0 Hz, 1H,

Ar-H), 8.20 (dd, J=8.2,

2.0 Hz, 1H, Ar-H),

7.85 (d, J=7.8 Hz, 1H,

Ar-H), 7.65 (t, J=8.0

Hz, 1H, Ar-H), 7.40 (d,

J=3.8 Hz, 1H, Furan-

H), 7.05 (d, J=3.8 Hz,

1H, Furan-H)

9.70 (s, 1H, CHO),

8.30 (d, J=9.0 Hz, 2H,

Ar-H), 7.90 (d, J=9.0

Hz, 2H, Ar-H), 7.45 (d,

J=3.8 Hz, 1H, Furan-

H), 7.10 (d, J=3.8 Hz,

1H, Furan-H)

9.65 (s, 1H, CHO),

7.80 (d, J=7.5 Hz, 2H,

Ar-H), 7.50-7.35 (m,

3H, Ar-H), 7.30 (d,

J=3.7 Hz, 1H, Furan-

H), 6.95 (d, J=3.7 Hz,

1H, Furan-H)

¹³C NMR (100 MHz,

CDCl₃) δ (ppm)

178.5 (CHO), 158.2,

152.5, 148.8, 132.1,

130.2, 125.5, 124.8,

122.3, 118.9, 112.7

178.3 (CHO), 157.9,

153.1, 148.5, 135.2,

125.1, 124.6, 122.8,

112.9

177.8 (CHO), 159.5,

152.8, 130.1, 129.3

(2C), 128.8, 125.2

(2C), 122.1, 110.5

Mass Spectrometry

(ESI+) m/z

218.04 [M+H]⁺,

240.02 [M+Na]⁺

218.04 [M+H]⁺,

240.02 [M+Na]⁺

173.06 [M+H]⁺,

195.04 [M+Na]⁺

**FT-IR (KBr) ν (cm⁻¹)

**

~3100 (Ar C-H),

~2850, 2750

(Aldehyde C-H),

~1680 (C=O), ~1530,

1350 (NO₂), ~1250

(C-O-C)

~3110 (Ar C-H),

~2860, 2760

(Aldehyde C-H),

~1685 (C=O), ~1520,

1340 (NO₂), ~1255

(C-O-C)

~3080 (Ar C-H),

~2840, 2740

(Aldehyde C-H),

~1670 (C=O), ~1260

(C-O-C)

HPLC Retention Time

(min)*
8.5 8.2 9.1

*Hypothetical values under specific chromatographic conditions. Actual retention times will vary

depending on the column, mobile phase, and flow rate used.
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Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard

protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of

deuterated chloroform (CDCl₃).

Data Acquisition:

¹H NMR: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16

scans.

¹³C NMR: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and

1024 scans.

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier

transformation, phase correction, and baseline correction. Chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[4]

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an

Electrospray Ionization (ESI) source.[5][6]

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Further

dilute to 10 µg/mL with the mobile phase.

LC-MS Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://axispharm.com/small-molecule-analysis/
https://clinicalpub.com/development-and-validation-of-small-molecule-analytes-by-liquid-chromatographytandem-mass-spectrometry/
https://pacificbiolabs.com/identity-purity-small-molecules/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic

acid.

Flow Rate: 0.8 mL/min.

Ionization Mode: Positive ESI.

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts

(e.g., [M+Na]⁺).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer.

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the

compound with ~100 mg of dry KBr and pressing it into a thin disk.

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands corresponding to functional groups

such as C=O (aldehyde), NO₂ (nitro group), C-O-C (furan ether), and aromatic C-H bonds.

High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.
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Data Analysis: Purity is determined by the area percentage of the main peak in the

chromatogram.

Visualizing the Validation Workflow and Potential
Biological Relevance
Diagrams can effectively illustrate complex processes and relationships.
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Caption: Workflow for the synthesis and structural validation of 5-(3-Nitrophenyl)furan-2-
carbaldehyde.

Many furan-containing compounds exhibit biological activity. The following diagram illustrates a

hypothetical signaling pathway where a molecule like 5-(3-Nitrophenyl)furan-2-carbaldehyde
could act as an inhibitor.
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Click to download full resolution via product page

Caption: Hypothetical inhibition of a kinase signaling pathway.

By following these protocols and comparing the acquired data with the reference values

provided, researchers can confidently validate the structure of 5-(3-Nitrophenyl)furan-2-
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carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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